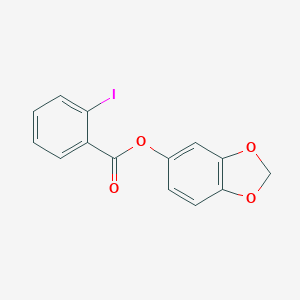

1,3-Benzodioxol-5-yl 2-iodobenzoate

Description

1,3-Benzodioxol-5-yl 2-iodobenzoate is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked via an ester group to a 2-iodobenzoate substituent. The 1,3-benzodioxole group, a methylenedioxy aromatic ring, is known for its electron-rich properties and role in enhancing molecular interactions in medicinal chemistry. The 2-iodobenzoate group introduces steric bulk and halogen-mediated electronic effects, influencing reactivity and binding affinity. This compound has been studied in the context of kinase inhibition and structure-activity relationships (SARs) due to its structural similarity to bioactive molecules .

Properties

Molecular Formula |

C14H9IO4 |

|---|---|

Molecular Weight |

368.12 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl 2-iodobenzoate |

InChI |

InChI=1S/C14H9IO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2 |

InChI Key |

GAPMLGQQTVSGIY-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns and Activity Trends

Compounds sharing the 1,3-benzodioxol-5-yl group exhibit significant variation in bioactivity depending on substitution patterns. Key examples include:

| Compound | Substituent Position/Group | IC50 (SsCK1) | IC50 (HsCDK5-p25) | Selectivity |

|---|---|---|---|---|

| 9j | 1,3-Benzodioxol-5-yl (arylmethylamino) | 1.4 μM | N/A | High |

| 9n | 2,3-Dihydro-benzo[1,4]dioxin-6-yl | 2.0 μM | N/A | Moderate |

| 9h | 1,3-Benzodioxol-5-yl (5-arylidene) | 6.6 μM | 1.1 μM | Low |

| 9i | 2,3-Dihydro-benzo[1,4]dioxin-6-yl (5-arylidene) | 5.4 μM | 1.3 μM | Low |

Key Findings :

Role of Halogenation

Replacement of iodine in 2-iodobenzoate with smaller halogens (e.g., Cl, Br) or methyl groups alters steric and electronic profiles. For example, methyl 2-iodobenzoate derivatives (e.g., 4a, 4b) are intermediates in Suzuki-Miyaura couplings, where iodine facilitates cross-coupling reactions. However, iodinated derivatives may exhibit reduced metabolic stability compared to non-halogenated analogues .

Functional Group Variations

Thiosemicarbazide Derivatives

Compounds like 4-(1,3-benzodioxol-5-yl)thiosemicarbazide (A) and its arylidene derivatives (1–10) demonstrate distinct synthetic pathways and bioactivity. Unlike ester-linked derivatives, thiosemicarbazides are synthesized via condensation with aldehydes, yielding products with antiviral or antiproliferative properties.

Thiourea Derivatives

1-(1,3-Benzodioxol-5-yl)thiourea exhibits a planar geometry with a HOMO-LUMO energy gap of 4.12 eV (B3LYP/6-311++G(d,p)), suggesting moderate electron transport capacity.

Crystallographic and Spectroscopic Comparisons

Structural Rigidity

Crystal structures of 1,3-benzodioxol-5-yl derivatives (e.g., quinazolin-4(3H)-ones) reveal planar aromatic systems stabilized by π-π stacking.

Vibrational Spectroscopy

IR spectra of 1,3-benzodioxol-5-yl thiourea show characteristic N-H stretches at 3350 cm⁻¹ and C=S vibrations at 1250 cm⁻¹, absent in ester derivatives. The iodobenzoate group contributes intense C=O stretches near 1720 cm⁻¹, a key diagnostic feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.